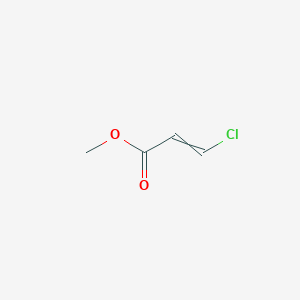

Methyl 3-chloroprop-2-enoate

説明

Methyl 3-chloroprop-2-enoate (C₄H₅ClO₂) is a chlorinated unsaturated ester with the IUPAC name methyl (2Z)-3-chloroprop-2-enoate. Its molecular structure features a chlorine atom at the β-position of the propenoate chain, adjacent to the ester functional group (COOCH₃). The SMILES notation is COC(=O)C=CCl, and its InChIKey is ZLDNFLVIPPOXQL-UHFFFAOYSA-N . This compound is characterized by its electrophilic β-carbon due to the electron-withdrawing effects of the chlorine atom, making it reactive in conjugate addition reactions. Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ (118.7 Ų) and [M+Na]+ (130.3 Ų), suggest utility in mass spectrometry-based analyses .

特性

分子式 |

C4H5ClO2 |

|---|---|

分子量 |

120.53 g/mol |

IUPAC名 |

methyl 3-chloroprop-2-enoate |

InChI |

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3 |

InChIキー |

ZLDNFLVIPPOXQL-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C=CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-chloroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOCH}_3 + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{CClCOOCH}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

化学反応の分析

Nucleophilic Substitution at Chlorine

The chlorine atom in methyl 3-chloroprop-2-enoate serves as a leaving group in nucleophilic substitution reactions. Key findings include:

-

Reagents : Sodium hydroxide (NaOH) or amines (e.g., NH₃) under basic conditions.

-

Mechanism : The reaction proceeds via an SN2 mechanism , facilitated by the adjacent ester group, which stabilizes the transition state through electron-withdrawing effects.

-

Products : Substituted derivatives (e.g., hydroxyl or amino groups replacing Cl).

Addition Reactions

The conjugated α,β-unsaturated ester system undergoes regioselective addition:

-

Electrophilic Addition : Bromine (Br₂) adds across the double bond via a chloronium ion intermediate , forming dibrominated products.

-

Hydrohalic Acid Addition : Hydrogen chloride (HCl) adds in a Markovnikov fashion , with acid scavengers like pyridine influencing regioselectivity .

Elimination Reactions

Base-induced elimination generates conjugated dienes:

-

Reagents : Strong bases (e.g., NaOH) under controlled conditions.

-

Mechanism : Dehydrochlorination occurs via an E2 pathway , forming α,β-unsaturated esters.

Key Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | NaOH or NH₃ | Inert solvents (e.g., THF) | Substituted esters (e.g., hydroxyl or amino derivatives) |

| Electrophilic Addition | Br₂ | Room temperature, inert solvents | Dibrominated esters |

| Hydrohalic Addition | HCl + pyridine (optional) | Controlled temperature | Markovnikov adducts |

| Elimination | NaOH | Heat or reflux | α,β-Unsaturated esters |

Dual Reactivity Sites

The compound exhibits two reactive domains :

-

Ester group : Participates in hydrolysis or transesterification.

-

Chlorinated double bond : Engages in electrophilic addition or substitution.

Role of Acid Scavengers

Pyridine or 2,6-lutidine enhances Markovnikov selectivity in addition reactions by neutralizing acidic byproducts, promoting a chloronium ion mechanism over acid-catalyzed pathways .

Comparison with Analogous Compounds

科学的研究の応用

Methyl 3-chloroprop-2-enoate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the production of polymers and copolymers with specific properties.

Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Industrial Chemistry: Utilized in the manufacture of specialty chemicals and intermediates for various industrial processes.

作用機序

3-クロロプロプ-2-エン酸メチルの作用機序は、特定の反応または用途によって異なります。求核置換反応では、塩素原子は求核剤によって置換され、新しい結合を形成します。付加反応では、二重結合は求電子剤と反応して、新しい基を分子に付加します。この化合物の反応性は、塩素原子とエステル基による電子求引効果の影響を受け、二重結合を、求核剤と求電子剤による攻撃に対してより感受性が高くします。

6. 類似の化合物との比較

3-クロロプロプ-2-エン酸メチルは、他の塩素化エステルとアクリル酸誘導体と比較することができます。

2-クロロプロパン酸メチル: 構造は似ていますが、二重結合がないため、反応性と用途が異なります。

3-クロロプロプ-2-エン酸エチル: 反応性は似ていますが、メチルエステルではなくエチルエステル基があるため、溶解度と沸点に影響を与える可能性があります。

3-ブロモプロプ-2-エン酸メチル:

3-クロロプロプ-2-エン酸メチルの独自性は、反応性の高い二重結合と塩素原子の組み合わせにあり、これは、さまざまな化学変換のための汎用性の高い中間体となっています。

類似化合物との比較

Comparison with Similar Compounds

Methyl 3-Chloroprop-2-enoate vs. Methyl Salicylate

| Property | This compound | Methyl Salicylate |

|---|---|---|

| Molecular Formula | C₄H₅ClO₂ | C₈H₈O₃ |

| Molar Mass (g/mol) | 120.53 | 152.15 |

| Functional Groups | Ester, chloroalkene | Ester, aromatic (benzene ring) |

| Key Reactivity | Electrophilic β-carbon for additions | Aromatic electrophilic substitution |

| Applications | Synthetic intermediates | Fragrances, topical analgesics |

Methyl salicylate, an aromatic ester, lacks the chlorine substituent but contains a benzene ring, conferring distinct physical properties (e.g., higher boiling point) and applications in flavoring and medicine . In contrast, the chlorine in this compound enhances its electrophilicity, favoring reactions like Michael additions.

This compound vs. 3-Chloro-2-methyl-1-propene

| Property | This compound | 3-Chloro-2-methyl-1-propene |

|---|---|---|

| Molecular Formula | C₄H₅ClO₂ | C₄H₇Cl |

| Molar Mass (g/mol) | 120.53 | 90.55 |

| Functional Groups | Ester, chloroalkene | Chloroalkene |

| Key Reactivity | Ester hydrolysis, conjugate addition | Alkene halogenation, polymerization |

3-Chloro-2-methyl-1-propene (methallyl chloride) is a chloroalkene used in polymer and agrochemical synthesis. The absence of an ester group reduces its polarity compared to this compound, making it more volatile and suitable for radical-initiated reactions .

This compound vs. Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate

| Property | This compound | Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate |

|---|---|---|

| Molecular Formula | C₄H₅ClO₂ | C₁₀H₈ClFO₂ |

| Molar Mass (g/mol) | 120.53 | 214.62 |

| Functional Groups | Ester, chloroalkene | Ester, chloro, fluoro (aromatic substituents) |

| Structural Features | Linear chain with chlorine | Phenyl ring with Cl and F substituents |

Such structural differences may enhance metabolic stability in pharmaceuticals but reduce solubility in polar solvents compared to this compound .

Research Findings and Implications

- Reactivity: The chlorine atom in this compound activates the α,β-unsaturated ester system, making it a versatile electrophile in cycloadditions and nucleophilic attacks .

- Analytical Utility : Its predicted CCS values suggest compatibility with ion mobility spectrometry, aiding in structural characterization .

- Safety Considerations: While specific data are lacking, analogous chlorinated compounds (e.g., 1-chloro-2-methyl-2-propanol) require precautions like immediate skin washing and eye irrigation, implying similar handling protocols for this compound .

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-chloroprop-2-enoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3-chloroprop-2-enoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternative methods include nucleophilic substitution of methyl acrylate derivatives with chlorine sources. Reaction optimization should focus on temperature control (20–40°C), stoichiometric ratios (1:1.2 acid-to-methanol), and catalyst efficiency. Yield improvements often require inert atmospheres to prevent side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H NMR identifies vinyl protons (δ 5.8–6.3 ppm) and ester methyl groups (δ 3.7 ppm). C NMR confirms the carbonyl (δ 165–170 ppm) and chlorinated alkene carbons.

- IR : Strong C=O stretching (~1720 cm) and C-Cl absorption (~750 cm).

- Mass Spectrometry : Molecular ion peak (M) at m/z 136.5 and fragment peaks for Cl loss. Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from ignition sources (flash point ~40°C).

- Implement emergency measures: Eye wash stations, neutralization of spills with sodium bicarbonate, and immediate decontamination of exposed skin .

Advanced Research Questions

Q. How can hydrogen-bonding patterns of this compound be analyzed to predict crystal packing behavior?

Apply graph-set analysis (Etter’s method) to categorize hydrogen bonds (e.g., motifs for dimeric interactions). Use software like SHELXL for crystallographic refinement and ORTEP-3 for 3D visualization. Investigate how the chlorine substituent disrupts symmetry, leading to polymorphic variations. Compare experimental data with Cambridge Structural Database entries to identify outliers .

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Spectral Discrepancies : Replicate experiments under controlled humidity/temperature. Use heteronuclear correlation NMR (HSQC/HMBC) to confirm connectivity.

- Crystallographic Ambiguities : Validate structures with PLATON (ADDSYM algorithm) to detect missed symmetry. Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may distort refinement .

Q. How do reaction parameters (solvent, catalyst, temperature) influence the regioselectivity of this compound in Diels-Alder reactions?

Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the α,β-unsaturated ester, favoring endo selectivity. Lewis acid catalysts (e.g., AlCl) lower activation energy but may promote side reactions. Kinetic studies (e.g., in situ IR monitoring) are recommended to map reaction pathways and optimize dienophile ratios (1:1.5–1:2) .

Q. What computational methods are suitable for modeling the reactivity of this compound in radical polymerization?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts radical initiation sites (typically β to the ester group). Molecular dynamics simulations can model chain propagation kinetics. Validate results with experimental EPR data to confirm radical intermediates .

Methodological Guidance

Q. Designing a kinetic study for this compound hydrolysis: What variables require control?

- pH : Use buffer systems (pH 2–12) to isolate acid/base-catalyzed mechanisms.

- Temperature : Conduct isothermal experiments (25–60°C) for Arrhenius analysis.

- Analytical Tools : Track ester degradation via HPLC (C18 column, UV detection at 210 nm) or conductivity measurements for chloride release .

Q. How to validate the purity of this compound for mechanistic studies?

- Chromatography : GC-MS with a DB-5 column (He carrier gas) to detect volatile impurities.

- Elemental Analysis : Confirm C, H, Cl, and O percentages within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Ensure no mass loss below 100°C, indicating solvent residues .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in this compound reactions?

Apply multivariate analysis (e.g., PCA) to identify dominant variables (e.g., solvent polarity, catalyst loading). Use Grubbs’ test to detect outliers in triplicate runs. Report confidence intervals (95%) and effect sizes to distinguish experimental noise from significant trends .

Q. How to document crystallographic data for this compound in publications?

Include CIF files with SHELXL-refined coordinates, anisotropic displacement parameters, and hydrogen-bonding tables. Validate using checkCIF/PLATON and deposit data in the Cambridge Structural Database (CSD) with a CCDX reference number .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。